molecular formula C11H13N3O4S B12064856 Sulfamic acid, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- CAS No. 1759-26-8

Sulfamic acid, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-

Cat. No.: B12064856
CAS No.: 1759-26-8
M. Wt: 283.31 g/mol
InChI Key: PNOGVLDQOYEVSD-UHFFFAOYSA-N
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Description

Sulfamic acid, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- is a complex organic compound that has garnered significant interest in various fields of chemistry and biology. This compound is known for its unique structural features, which include a pyrazole ring fused with a sulfamic acid moiety. The presence of both acidic and basic functional groups within the same molecule makes it a versatile compound with a wide range of applications.

Preparation Methods

The synthesis of Sulfamic acid, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in the formation of the desired compound . The compound is then characterized using single crystal X-ray diffraction (XRD) analysis to confirm its structure .

Chemical Reactions Analysis

Sulfamic acid, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamic acid moiety can be replaced by other nucleophiles under appropriate conditions.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Mechanism of Action

The mechanism of action of Sulfamic acid, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it has shown good binding interaction with amino acids in docking studies, indicating its potential as a ligand for various biological targets . The compound’s effects are mediated through hydrogen bonding, π-π interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Sulfamic acid, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- can be compared with other similar compounds, such as:

The uniqueness of Sulfamic acid, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- lies in its combination of sulfamic acid and pyrazole functionalities, which provide a versatile platform for various chemical and biological applications.

Properties

CAS No.

1759-26-8

Molecular Formula

C11H13N3O4S

Molecular Weight

283.31 g/mol

IUPAC Name

(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamic acid

InChI

InChI=1S/C11H13N3O4S/c1-8-10(12-19(16,17)18)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7,12H,1-2H3,(H,16,17,18)

InChI Key

PNOGVLDQOYEVSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)O

Origin of Product

United States

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